molecular formula C20H25N3O4 B12746905 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-phthalimidopropyl)-2,2,5,5-tetramethyl-, 1-oxide CAS No. 102132-45-6

1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-phthalimidopropyl)-2,2,5,5-tetramethyl-, 1-oxide

Cat. No.: B12746905
CAS No.: 102132-45-6
M. Wt: 371.4 g/mol
InChI Key: OGQZRIJILZETIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: BRN 6006445 can be synthesized by reacting benzo[b]thiophene with chlorobenzene. The specific method involves reacting benzo[b]thiophene with an alkali metal chloride and chlorobenzene, followed by acidification to obtain the target product .

Chemical Reactions Analysis

Types of Reactions: BRN 6006445 undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) can be used under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can produce different carboxylic acids or alcohols.

Mechanism of Action

The mechanism by which BRN 6006445 exerts its effects involves its interaction with molecular targets and pathways. While specific details on its mechanism of action are limited, it is known to act as a catalyst in certain reactions, facilitating the transformation of reactants into products. The compound’s structure allows it to participate in various chemical processes, influencing reaction kinetics and outcomes .

Comparison with Similar Compounds

    3-Chlorobenzo[b]thiophene-2-carboxylic acid derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical properties and reactivity.

    Benzo[b]thiophene derivatives: These compounds have a similar thiophene ring structure but may lack the chlorine atom or carboxylic acid group, resulting in different chemical behaviors.

Uniqueness: BRN 6006445 is unique due to its specific combination of a chlorine atom and a carboxylic acid group attached to the benzo[b]thiophene ring. This unique structure imparts distinct chemical properties, making it valuable in various synthetic and catalytic applications .

Properties

CAS No.

102132-45-6

Molecular Formula

C20H25N3O4

Molecular Weight

371.4 g/mol

IUPAC Name

N-[3-(1,3-dioxoisoindol-2-yl)propyl]-2,2,5,5-tetramethyl-1-oxido-1H-pyrrol-1-ium-3-carboxamide

InChI

InChI=1S/C20H25N3O4/c1-19(2)12-15(20(3,4)23(19)27)16(24)21-10-7-11-22-17(25)13-8-5-6-9-14(13)18(22)26/h5-6,8-9,12,23H,7,10-11H2,1-4H3,(H,21,24)

InChI Key

OGQZRIJILZETIX-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C([NH+]1[O-])(C)C)C(=O)NCCCN2C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

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